Sel de maléate de TRIS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

TRIS maleate salt is extensively used in various scientific research fields:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.

Biology: It is employed in the preparation of buffer solutions for cell culture, protein purification, and nucleic acid extraction.

Medicine: It is used in the formulation of buffer solutions for diagnostic assays and therapeutic applications.

Industry: It is utilized in the production of pharmaceuticals, cosmetics, and food products where pH stability is crucial

Mécanisme D'action

Target of Action

TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt, is primarily used as a buffering agent in various biochemical and molecular biology experiments .

Mode of Action

The mode of action of TRIS maleate salt involves its phosphate group accepting or donating protons in response to changes in pH . This action helps stabilize the environmental pH and prevents drastic shifts that could potentially disrupt biochemical processes .

Biochemical Pathways

TRIS maleate salt does not directly participate in any specific biochemical pathways. Instead, it provides a stable environment that allows various biochemical reactions to proceed efficiently. For instance, it has been used in the rehydration of sputum cytospin samples for immunocytochemical analysis, in the incubation of spinal cord sections prior to nucleoside diphosphatase assay, and as a component of alkaline phosphate (AP) staining for embryonic stem cells .

Result of Action

The primary result of TRIS maleate salt’s action is the maintenance of a stable pH environment. This stability is crucial for many biological and chemical reactions. For example, it can prevent the denaturation of proteins in a solution and ensure the efficiency of enzymatic reactions .

Analyse Biochimique

Biochemical Properties

TRIS maleate salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. For instance, TRIS maleate salt is used in the rehydration of sputum cytospin samples for immunocytochemical analysis and in the incubation of spinal cord sections prior to nucleoside diphosphatase assay . These interactions help stabilize the pH, ensuring optimal conditions for enzymatic activity and protein stability.

Cellular Effects

TRIS maleate salt influences various cellular processes by maintaining the pH balance within cells. It is used in cell culture media and tissue preparations to provide a stable environment for cell growth and function . By maintaining the pH, TRIS maleate salt helps regulate cell signaling pathways, gene expression, and cellular metabolism. This compound is also used in alkaline phosphate staining for embryonic stem cells, highlighting its role in cellular differentiation and development .

Molecular Mechanism

At the molecular level, TRIS maleate salt exerts its effects through its buffering capacity. It binds to hydrogen ions (H+) and hydroxide ions (OH-) to resist changes in pH, thereby stabilizing the reaction environment . This buffering action is essential for maintaining the structural integrity and activity of enzymes and proteins. Additionally, TRIS maleate salt can interact with specific biomolecules, influencing enzyme inhibition or activation and modulating gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TRIS maleate salt can change over time. The stability of this compound is crucial for its long-term use in experiments. TRIS maleate salt is known to be stable under standard storage conditions, but its effectiveness can decrease if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that TRIS maleate salt maintains its buffering capacity, ensuring consistent results in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of TRIS maleate salt can vary with different dosages in animal models. At optimal dosages, TRIS maleate salt provides effective pH buffering without causing adverse effects . At high doses, it may lead to toxic effects, including metabolic imbalances and cellular stress. It is essential to determine the appropriate dosage to avoid any threshold effects and ensure the safety and efficacy of the compound in animal studies.

Metabolic Pathways

TRIS maleate salt is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors to maintain the pH balance in metabolic reactions . This compound can influence metabolic flux and metabolite levels by stabilizing the reaction environment. Its buffering capacity is crucial for the proper functioning of metabolic pathways, ensuring efficient energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, TRIS maleate salt is transported and distributed to maintain pH homeostasis. It interacts with transporters and binding proteins to facilitate its movement across cellular compartments . The localization and accumulation of TRIS maleate salt are essential for its buffering action, ensuring that it reaches the sites where pH regulation is needed.

Subcellular Localization

TRIS maleate salt is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles, where it helps maintain the pH balance . The subcellular localization of TRIS maleate salt is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.

Méthodes De Préparation

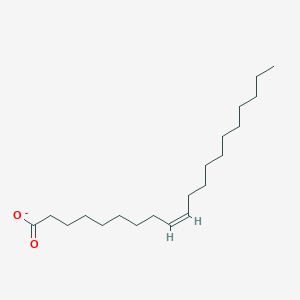

Synthetic Routes and Reaction Conditions: TRIS maleate salt is synthesized by reacting Tris(hydroxymethyl)aminomethane with maleic acid in a molar ratio of 2:1. The reaction typically occurs in an aqueous solution, where the two components are mixed and allowed to react at room temperature until the formation of the salt is complete .

Industrial Production Methods: In industrial settings, the production of TRIS maleate salt follows similar principles but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final crystalline powder form .

Analyse Des Réactions Chimiques

Types of Reactions: TRIS maleate salt primarily undergoes buffering reactions, where it resists changes in pH upon the addition of small amounts of acid or base. It can also participate in condensation reactions with aldehydes due to the presence of a primary amine group .

Common Reagents and Conditions:

Buffering Reactions: Typically involve the addition of acids or bases to the TRIS maleate buffer solution.

Condensation Reactions: Involve aldehydes and occur under mild conditions, often at room temperature.

Major Products Formed:

Buffering Reactions: The major products are the protonated or deprotonated forms of TRIS maleate salt, depending on the pH.

Condensation Reactions: The major products are Schiff bases formed from the reaction between the amine group and aldehydes.

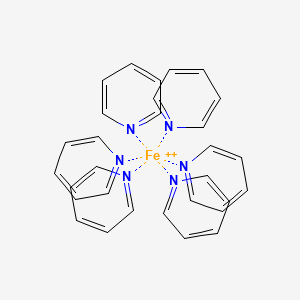

Comparaison Avec Des Composés Similaires

TRIS hydrochloride: Similar buffering capacity but used in different pH ranges.

TRIS acetate: Another variant with different buffering properties.

Tromethamine: The free base form of TRIS, used in medical applications for treating metabolic acidosis.

Uniqueness: TRIS maleate salt is unique due to its dual buffering capacity provided by both the TRIS and maleate components. This makes it particularly useful in applications requiring stable pH levels across a broader range of pH values .

Propriétés

Numéro CAS |

72200-76-1 |

|---|---|

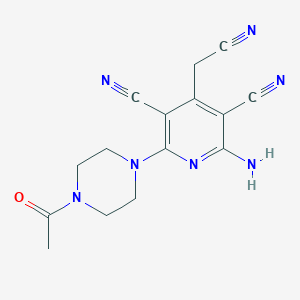

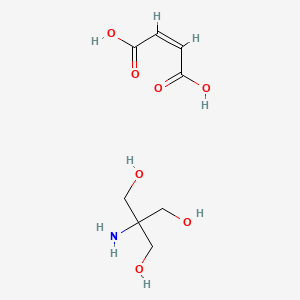

Formule moléculaire |

C4H11NO3.C4H4O4 C8H15NO7 |

Poids moléculaire |

237.21 g/mol |

Nom IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol;but-2-enedioic acid |

InChI |

InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8) |

Clé InChI |

HTMWOUBCEZXSHN-UHFFFAOYSA-N |

SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |

Description physique |

White crystalline solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)

![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)

![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)